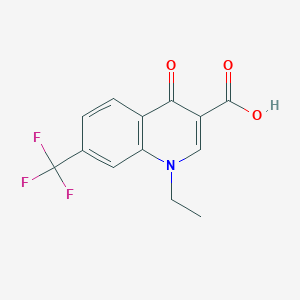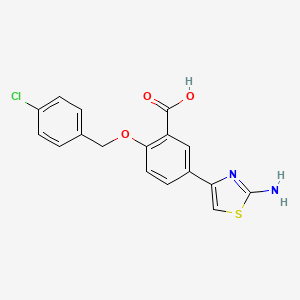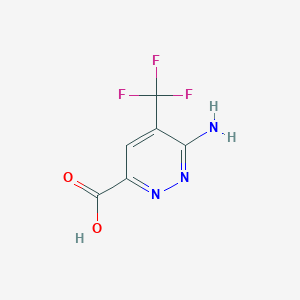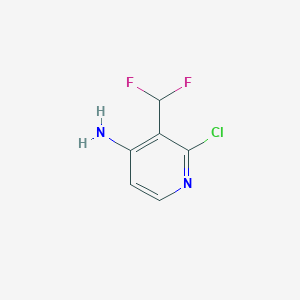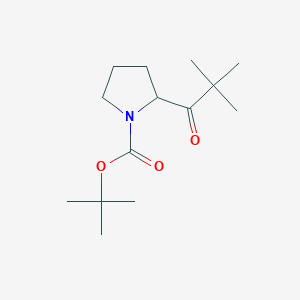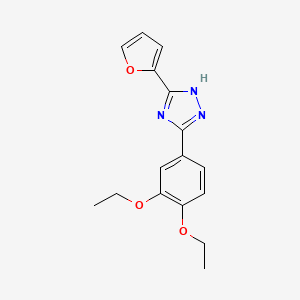![molecular formula C14H7ClN2O B11787428 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 3-chlorophenyl group and the carbonitrile moiety in this compound enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with 3-chlorobenzaldehyde, followed by cyclization and nitrile formation. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction proceeds at room temperature and yields the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and reduce the reaction time . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit cancer cell growth.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
相似化合物的比较
Similar Compounds
- 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride
- 2-(6-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine
Uniqueness
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This compound has shown higher potency in antimicrobial and anticancer assays compared to its analogs .
属性
分子式 |
C14H7ClN2O |
|---|---|
分子量 |
254.67 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
InChI 键 |
MKDRSCTTXGSWSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



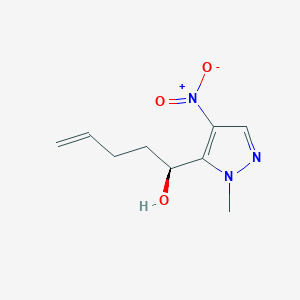
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)
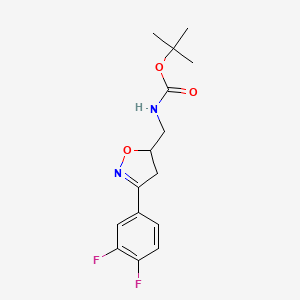
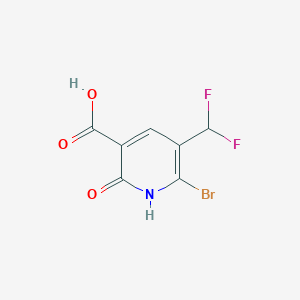
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)
